

# Application Notes and Protocols for ANT2681 Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**ANT2681** is a novel metallo-β-lactamase inhibitor (MBLi) developed to be co-administered with meropenem. This combination therapy is designed to combat infections caused by carbapenem-resistant Enterobacterales (CRE) that produce metallo-β-lactamases, such as New Delhi metallo-β-lactamase (NDM). Accurate and reproducible antimicrobial susceptibility testing (AST) is crucial for the clinical development and subsequent use of this drug combination. This document provides detailed application notes and protocols for establishing a robust quality control (QC) program for the susceptibility testing of the meropenem-**ANT2681** combination.

These guidelines are based on established principles from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combinations.[1][2] Given the novelty of **ANT2681**, specific QC ranges have not yet been formally established by these organizations. Therefore, this document provides a framework for selecting appropriate QC strains and a protocol for establishing in-house QC ranges.

## **Mechanism of Action: Meropenem-ANT2681**

Meropenem, a carbapenem antibiotic, exerts its bactericidal activity by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). However, its efficacy is



compromised by metallo-β-lactamases, which hydrolyze the carbapenem ring. **ANT2681** is a specific, competitive inhibitor of MBLs with potent activity against NDM enzymes.[2][3] It protects meropenem from degradation by these enzymes, thereby restoring its activity against MBL-producing bacteria.



Click to download full resolution via product page

Mechanism of Action of Meropenem-ANT2681.

## **Recommended Quality Control Strains**

A panel of well-characterized QC strains is essential to ensure the accuracy and precision of meropenem-**ANT2681** susceptibility testing. The following strains are recommended for routine QC.



| ATCC® Number               | Organism                  | Relevant<br>Characteristics              | Purpose                                                                                                |
|----------------------------|---------------------------|------------------------------------------|--------------------------------------------------------------------------------------------------------|
| E. coli 25922              | Escherichia coli          | Wild-type, susceptible to meropenem.     | To monitor the potency of meropenem.                                                                   |
| P. aeruginosa 27853        | Pseudomonas<br>aeruginosa | Wild-type, susceptible to meropenem.     | To monitor the potency of meropenem against a non-fermenter.                                           |
| K. pneumoniae BAA-<br>1705 | Klebsiella<br>pneumoniae  | KPC-2 producer (serine carbapenemase).   | To ensure the test can detect resistance to meropenem and to show the specificity of ANT2681 for MBLs. |
| K. pneumoniae BAA-<br>2146 | Klebsiella<br>pneumoniae  | NDM-1 producer<br>(metallo-β-lactamase). | Primary challenge strain. To verify the inhibitory activity of ANT2681.                                |

## Experimental Protocol: Broth Microdilution QC Testing

This protocol outlines the broth microdilution (BMD) method for determining the Minimum Inhibitory Concentration (MIC) of meropenem in combination with a fixed concentration of **ANT2681**. This method should be performed in accordance with CLSI document M07 and EUCAST guidelines.[1][2]

#### Materials:

- Cation-adjusted Mueller-Hinton broth (CAMHB)
- · Meropenem analytical powder
- ANT2681 analytical powder



- Sterile 96-well microtiter plates
- Recommended QC strains (see table above)
- 0.5 McFarland turbidity standard
- Spectrophotometer
- Sterile saline or deionized water
- Incubator (35°C ± 2°C)

#### Procedure:

- Preparation of Antimicrobial Stock Solutions:
  - Prepare stock solutions of meropenem and ANT2681 in a suitable solvent as recommended by the manufacturer.
  - Further dilute the stock solutions in CAMHB to prepare working solutions.
- Preparation of Microtiter Plates:
  - Prepare a solution of CAMHB containing a fixed concentration of ANT2681 (e.g., 8 μg/mL).[3]
  - $\circ$  Dispense 50  $\mu$ L of the **ANT2681**-containing CAMHB into each well of the microtiter plate, except for the growth control wells.
  - $\circ$  Prepare a serial two-fold dilution of meropenem across the wells of the plate to achieve the desired final concentration range (e.g., 0.06 to 128  $\mu$ g/mL).
  - $\circ$  The final volume in each well after inoculation will be 100  $\mu$ L.
- Inoculum Preparation:
  - From a fresh (18-24 hour) culture plate, select several colonies of the QC strain and suspend them in sterile saline.



- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately  $1-2 \times 10^8$  CFU/mL).
- Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL in each well after inoculation.
- Inoculation and Incubation:
  - Inoculate each well with 50 μL of the prepared bacterial suspension.
  - Include a growth control well (no antimicrobial) and a sterility control well (no inoculum).
  - Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
- · Reading and Interpreting Results:
  - The MIC is the lowest concentration of meropenem that completely inhibits visible growth of the organism.
  - Compare the observed MIC values for the QC strains with the expected ranges.





Click to download full resolution via product page

Experimental workflow for QC testing.



## **Establishing In-House Quality Control Ranges**

As **ANT2681** is a novel compound, laboratories should establish their own QC ranges for the recommended strains. This should be done by following the principles outlined in CLSI document M23.

#### Protocol for Establishing QC Ranges:

- Inter-laboratory Study Design: Ideally, a multi-center study involving at least three laboratories should be conducted to establish robust QC ranges.
- Data Collection: Each laboratory should test each recommended QC strain on at least 20 different days.
- Data Analysis:
  - Calculate the mean and standard deviation of the log2 MIC values.
  - The proposed QC range is typically the mean ± 2 standard deviations.
  - The range should encompass at least 95% of the obtained MIC values.

## **Expected MIC Ranges for Quality Control Strains**

The following table provides the established QC ranges for meropenem alone and proposed acceptable ranges for meropenem-**ANT2681**. The ranges for the combination are illustrative and should be established by individual laboratories or through collaborative studies.



| QC Strain                       | Meropenem MIC Range<br>(μg/mL) | Proposed Meropenem-<br>ANT2681 (8 μg/mL) MIC<br>Range (μg/mL) |
|---------------------------------|--------------------------------|---------------------------------------------------------------|
| E. coli ATCC 25922              | 0.008 - 0.06                   | 0.008 - 0.06                                                  |
| P. aeruginosa ATCC 27853        | 0.25 - 1                       | 0.25 - 1                                                      |
| K. pneumoniae ATCC BAA-<br>1705 | 16 - 64                        | 0.5 - 2                                                       |
| K. pneumoniae ATCC BAA-<br>2146 | 16 - >128                      | 0.125 - 1                                                     |

Note: The proposed ranges for meropenem-**ANT2681** are hypothetical and require validation. For E. coli and P. aeruginosa, no significant change in MIC is expected as **ANT2681** should not affect meropenem's activity against strains lacking MBLs. For K. pneumoniae ATCC BAA-1705, a slight reduction in MIC may be observed, but not to the same extent as with MBL producers. For the NDM-producing strain, a significant reduction in the meropenem MIC is the expected outcome and the primary indicator of a successful test.

## **Troubleshooting Out-of-Range QC Results**

If a QC result falls outside the established range, the following steps should be taken:

- Review the entire testing process: Check for clerical errors, proper inoculum preparation,
   correct media and reagents, and appropriate incubation conditions.
- Repeat the test: Re-test the out-of-range strain.
- Test a new culture: If the repeat result is still out of range, use a fresh subculture of the QC strain.
- Investigate further: If the issue persists, investigate other potential sources of error, such as
  reagent contamination or equipment malfunction. Patient results should not be reported until
  the QC issue is resolved.

## Conclusion



A robust quality control program is fundamental for the reliable susceptibility testing of the novel meropenem-**ANT2681** combination. By utilizing a well-defined panel of QC strains and adhering to standardized protocols, researchers and clinical laboratories can ensure the accuracy and reproducibility of their results, which is essential for the successful development and clinical application of this important new therapeutic agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. szu.gov.cz [szu.gov.cz]
- 2. nih.org.pk [nih.org.pk]
- 3. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Application Notes and Protocols for ANT2681 Susceptibility Testing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566183#quality-control-strains-for-ant2681-susceptibility-testing]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com